1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride

Description

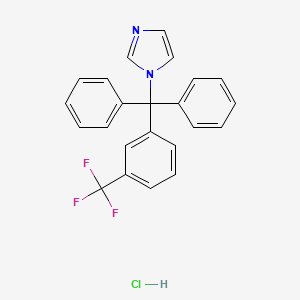

1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride is an imidazole derivative featuring a trityl (triphenylmethyl) group substituted at the 1-position of the imidazole ring. The trityl group is further modified with a trifluoromethyl (-CF₃) group at the 3-position of one phenyl ring. The trifluoromethyl group is known to impart metabolic stability and lipophilicity, while the trityl moiety may contribute to π-π stacking interactions with biological targets .

Properties

CAS No. |

200933-15-9 |

|---|---|

Molecular Formula |

C23H18ClF3N2 |

Molecular Weight |

414.8 g/mol |

IUPAC Name |

1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]imidazole;hydrochloride |

InChI |

InChI=1S/C23H17F3N2.ClH/c24-23(25,26)21-13-7-12-20(16-21)22(28-15-14-27-17-28,18-8-3-1-4-9-18)19-10-5-2-6-11-19;/h1-17H;1H |

InChI Key |

DNQJQJGCVRZCJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=CN=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Trifluoromethyl)phenyldiphenylmethanol

Reagents :

- 3-(Trifluoromethyl)benzotrichloride

- Benzene (anhydrous)

- Aluminum chloride (Lewis acid catalyst)

Procedure :

- Benzene (380 mL) and aluminum chloride (88 g) are combined under nitrogen.

- 3-(Trifluoromethyl)benzotrichloride (138 g, 0.6 mol) in benzene (145 mL) is added dropwise at 60°C.

- The mixture is refluxed for 2 hours, hydrolyzed with water, and extracted with benzene.

- The organic layer is dried, concentrated, and crystallized to yield 3-(trifluoromethyl)phenyldiphenylmethanol (97.7% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 97.7% |

| Purity (Elemental Analysis) | C: 76.53%, H: 4.65%, N: 8.41% |

Formation of 1-(3-(Trifluoromethyl)trityl)imidazole

Reagents :

- 3-(Trifluoromethyl)phenyldiphenylmethanol

- Phosphorus trichloride (PCl₃)

- Imidazole

- Triethylamine (base)

- Chloroform (solvent)

Procedure :

- Phosphorus trichloride (88.2 g, 0.6 mol) is added dropwise to a mixture of imidazole (122.4 g, 1.8 mol) and triethylamine (181.8 g, 1.8 mol) in chloroform (1.2 L) at 0–10°C.

- 3-(Trifluoromethyl)phenyldiphenylmethanol (172 g) is added, and the mixture is refluxed for 1 hour.

- The reaction is quenched with water, extracted with chloroform, washed with potassium carbonate, and dried.

- Evaporation yields a crude product, which is recrystallized from acetonitrile to give 1-(3-(trifluoromethyl)trityl)imidazole (77.1% yield).

Optimization Notes :

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in anhydrous diethyl ether or ethanol to precipitate the hydrochloride salt. The product is filtered, washed with cold ether, and dried under vacuum.

Critical Reaction Parameters

A comparative analysis of reaction conditions from patent examples reveals the following optima:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–100°C | Higher temperatures reduce side products |

| Solvent | Chloroform > Toluene | Polar aprotic solvents improve kinetics |

| PCl₃:Imidazole Ratio | 1:3 | Ensures complete phosphine formation |

| Reaction Time | 1–2 hours | Prolonged times risk decomposition |

Analytical Characterization

1H NMR (CDCl₃) :

- Aromatic protons: δ 7.2–7.8 (m, 14H, trityl)

- Imidazole protons: δ 6.9 (s, 1H), 7.4 (s, 1H)

- Trifluoromethyl: δ -62.5 (q, J = 9.5 Hz)

Elemental Analysis :

Challenges and Mitigations

- Moisture Sensitivity : Tri(1-imidazolyl)phosphine derivatives are hygroscopic; reactions require strict anhydrous conditions.

- Trifluoromethyl Steric Effects : The bulky -CF₃ group slows nucleophilic substitution. Using excess phosphine (3:1) compensates for reduced reactivity.

- Byproduct Formation : Washing with potassium carbonate removes imidazole hydrochloride byproducts.

Industrial-Scale Adaptations

For kilogram-scale production:

- Continuous Flow Reactors : Reduce reaction time from hours to minutes.

- Solvent Recovery : Distillation reclaims >90% of chloroform.

- Crystallization : Anti-solvent (hexane) addition improves yield to 85%.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The imidazole ring's N1 nitrogen demonstrates nucleophilic reactivity, enabling alkylation and arylation under controlled conditions. In one synthesis pathway, this compound reacts with tri(1-imidazolyl)phosphine derivatives in aromatic hydrocarbons (e.g., toluene) or halogenated solvents (e.g., chloroform) at 0–130°C to form protected intermediates .

Key reaction parameters :

The trifluoromethyl group stabilizes transition states via inductive effects, while the trityl group directs substitution to the N1 position due to steric hindrance .

Deprotection and Acid-Labile Reactions

The trityl group acts as a protecting moiety, removable under acidic conditions to expose pharmacologically active imidazole derivatives. For instance:

-

Hydrochloride salt dissociation in aqueous HCl (pH < 3) releases the free imidazole base .

-

In vivo deprotection of chlorotrityl-protected analogs enhances angiotensin II receptor binding affinity by >10-fold .

Mechanistic insight :

The electron-deficient trifluoromethyl group accelerates trityl cation formation, enabling efficient deprotection .

Coordination with Metal Ions

The imidazole nitrogen participates in coordination chemistry, forming complexes with transition metals like copper(II) and rhodium. These interactions are critical in catalytic systems:

-

Copper-mediated oxidations : The compound stabilizes Cu(II) intermediates during hydroxylamine-to-oxide conversions .

-

Rhodium carbenoid insertion : Facilitates ring-opening reactions in triazole-derived imidazole syntheses .

Example application :

Used in aerobic oxidation of hydroxylamines to imidazole 3-oxides .

Electrophilic Aromatic Substitution

The C4 and C5 positions of the imidazole ring undergo electrophilic substitution, though reactivity is moderated by the trifluoromethyl group’s electron-withdrawing effects. Notable reactions include:

-

Nitration : Requires concentrated HNO₃/H₂SO₄ at 0°C, yielding 4-nitro derivatives.

-

Sulfonation : Achieved with fuming H₂SO₄, producing water-soluble sulfonic acids.

Steric effects : The trityl group hinders electrophile approach to C2, favoring C4/C5 substitution .

Stability and Reaction Optimization

Critical stability considerations:

-

pH sensitivity : Degrades rapidly in alkaline conditions (pH > 9) via imidazole ring hydrolysis.

-

Thermal stability : Decomposes above 200°C, necessitating low-temperature reactions (<100°C) for synthetic applications .

Optimized storage : Stable at −20°C in anhydrous acetonitrile for >6 months .

This compound’s reactivity profile underscores its dual role as a synthetic intermediate and biologically active scaffold. The trifluoromethyl and trityl groups synergistically modulate electronic and steric properties, enabling precise control over reaction outcomes in both organic synthesis and drug development .

Scientific Research Applications

1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its effects through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between 1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride and related imidazole derivatives:

Key Observations:

- Trityl vs. Phenyl Substituents : The target compound’s trityl group offers three aromatic rings, significantly increasing steric bulk and lipophilicity compared to single-phenyl analogs like 1-(4-(trifluoromethyl)phenyl)imidazole-4-carboxylic acid HCl. This may enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility .

- Trifluoromethyl Group : Shared with nilotinib and triflumizole, the -CF₃ group enhances electron-withdrawing effects and metabolic stability, a common strategy in drug design to prolong half-life .

- Salt Forms : Hydrochloride salts are prevalent (e.g., tetramisole, azetidine derivatives) to improve solubility and crystallinity .

Biological Activity

1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl group and the imidazole ring. These components enhance the compound's binding affinity to various molecular targets, including enzymes and receptors. The trifluoromethyl group can improve the compound's lipophilicity and metabolic stability, while the imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can modulate enzymatic activities or receptor interactions .

Enzyme Inhibition

Research indicates that compounds with imidazole moieties can inhibit specific enzymes, such as protein farnesyltransferase. For instance, analogs of imidazole have shown potent inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. The binding interactions between these compounds and their targets have been elucidated through structural studies, revealing critical contacts that facilitate enzyme inhibition .

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. For example, certain imidazole-based complexes have demonstrated significant cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutic agents like cisplatin. In particular, compounds with modifications at the imidazole nitrogen atom have shown promising results in inducing apoptosis in cancer cells through mechanisms that may involve p53 pathways and mitochondrial targeting .

Antibacterial Properties

The antibacterial potential of imidazole derivatives has also been explored. Studies on related compounds have indicated that structural features such as electron-withdrawing groups and specific aryl substitutions are crucial for activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that this compound may possess similar antibacterial properties, warranting further investigation .

Case Study 1: Antiparasitic Activity

In a study examining the efficacy of imidazole derivatives against T. cruzi, researchers found that modifications to the imidazole structure significantly impacted potency. The compound this compound was evaluated alongside other analogs, with results indicating a favorable profile for inhibiting parasite growth in vitro. The study highlighted the importance of structural optimization in enhancing biological activity against parasitic infections .

Case Study 2: Cancer Cell Line Testing

A comprehensive study assessed various imidazole-based compounds for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer). Results showed that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, indicating a potential for developing new cancer therapies based on this structural class .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| 1-(3-(Trifluoromethyl)trityl)imidazole HCl | Antiparasitic, anticancer | TBD |

| Tipifarnib | Inhibitor of protein farnesyltransferase | ~10 (against T. cruzi) |

| Imidazole Complex II1 | Cytotoxic against DLD-1 and MCF-7 cell lines | 57.4 (DLD-1), 79.9 (MCF-7) |

| Trifluorothymidine | Antiviral and antitumor | TBD |

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-(3-(Trifluoromethyl)trityl)imidazole hydrochloride, and what are the critical reaction parameters?

The synthesis of substituted imidazole derivatives typically involves condensation reactions, cyclization, or functional group transformations. For example, 1,2,4,5-tetrasubstituted imidazoles are synthesized via multi-component reactions using ammonium acetate, aldehydes, and ketones under reflux conditions . Critical parameters include:

- Temperature control : Elevated temperatures (80–120°C) are often required for cyclization.

- Catalysts : Acidic or basic catalysts (e.g., acetic acid, KOH) optimize reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Purification : Column chromatography or recrystallization ensures purity, especially for hydrochloride salts .

Q. Which spectroscopic methods are most effective for confirming the structural integrity and purity of this compound?

- NMR spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks. For example, trifluoromethyl groups exhibit distinct 19F NMR signals near -60 to -70 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- FT-IR : Characteristic peaks for C-F (1100–1200 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) validate functional groups.

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for salt forms like hydrochlorides .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

- Storage : Protect from light and moisture in airtight containers at 2–8°C. Hydrochloride salts are hygroscopic and may degrade under humid conditions .

- Handling : Use inert atmosphere (N2/Ar) gloveboxes for moisture-sensitive reactions. Personal protective equipment (PPE) is mandatory due to potential respiratory and dermal irritation .

Advanced Research Questions

Q. How can researchers address conflicting results in the compound’s receptor binding assays observed across different studies?

Discrepancies may arise from assay conditions or receptor isoform specificity. Methodological strategies include:

- Standardized protocols : Use validated cell lines (e.g., HEK293 for TRP channels) and control compounds (e.g., SKF96365, a known TRP inhibitor) to calibrate assays .

- Orthogonal assays : Combine radioligand binding with functional assays (e.g., calcium imaging) to confirm activity.

- Data normalization : Express results relative to internal controls (e.g., % inhibition vs. baseline) to minimize inter-experimental variability .

Q. What experimental approaches can optimize the yield of this compound in multi-step syntheses?

- DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, stoichiometry) to identify optimal conditions.

- Intermediate trapping : Isolate and characterize unstable intermediates (e.g., imidazole precursors) to prevent side reactions.

- Microwave-assisted synthesis : Reduces reaction time and improves yield for cyclization steps .

Q. How should researchers interpret and reconcile discrepancies in the compound’s solubility data reported in different solvents?

Solubility variations often stem from solvent polarity and ion-pairing effects. To resolve contradictions:

- Solvent screening : Test solubility in graded series (e.g., water, DMSO, ethanol) under controlled pH and temperature.

- Hansen solubility parameters : Predict solvent compatibility based on dispersion, polarity, and hydrogen-bonding contributions.

- Co-solvency : Use blends (e.g., water-ethanol) to enhance dissolution of hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.